N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a triazoloquinazoline core fused with a thioacetamide moiety and a 2-fluorophenyl substituent. This structure combines a triazole ring (known for metabolic stability and hydrogen-bonding capacity) with a quinazolinone scaffold (associated with diverse biological activities, including kinase inhibition).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2S/c26-19-11-5-6-12-20(19)27-22(32)16-34-25-29-28-24-30(15-14-17-8-2-1-3-9-17)23(33)18-10-4-7-13-21(18)31(24)25/h1-13H,14-16H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKWJQCVARTIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Formula: C₁₈H₁₈F₃N₃OS
Molecular Weight: 363.42 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its antimicrobial, anticancer, and antioxidant activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have shown that derivatives of triazole compounds can demonstrate varying degrees of antimicrobial activity against both bacteria and fungi. The compound's thioacetamide moiety may enhance its interaction with microbial targets .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 32 | Bacterial |
| Compound B | 16 | Fungal |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through its interaction with specific molecular targets:
- Mechanism of Action: It is hypothesized that the quinazoline scaffold may inhibit the activity of Polo-like Kinase 1 (Plk1), a target involved in cell division and cancer progression .
Case Study:
A study examining various derivatives found that modifications at the quinazoline position significantly affected cytotoxicity against cancer cell lines. The most active derivative exhibited IC50 values in the low micromolar range against breast cancer cells.
Antioxidant Activity
Antioxidant properties are essential for mitigating oxidative stress-related diseases. The compound's antioxidant activity was assessed using various assays:
- DPPH Assay: This method indicated that the compound could scavenge free radicals effectively.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 15 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Target Interaction: The thioacetamide group may facilitate binding to specific enzymes or receptors.
- Structural Stability: The fluorine atom may enhance lipophilicity and cellular uptake.
- Reactive Oxygen Species (ROS) Modulation: The compound may modulate ROS levels in cells, contributing to its antioxidant effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with two primary classes: 1. Triazoloquinazoline Derivatives: - 2-(2-(4,5-Dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-ylthio)acetamido)-N'-(furan-2-yl)methylene)-4-methylpentanehydrazide (11e) : - Differs in substituents: replaces the 2-fluorophenyl group with a furan-methylene-pentanehydrazide chain. - Retains the 4-methylquinazolinone core but lacks the phenethyl group. - Exhibits similar hydrogen-bonding motifs (NH and C=O groups) but altered hydrophobicity.
Agrochemical Acetamide/Triazole Derivatives :
- Features a triazolopyrimidine core instead of triazoloquinazoline.
- Contains a difluorophenyl group, enhancing electronegativity and membrane permeability compared to the mono-fluorophenyl group in the target compound. Oxadixyl :
- Shares an acetamide linkage but lacks the triazole ring, instead incorporating an oxazolidinyl group.
Physicochemical Properties
Research Findings
- Structural Flexibility : The triazoloquinazoline core allows diverse substitutions, with fluorophenyl groups improving bioavailability and phenethyl chains modulating lipophilicity .
- Comparative Bioactivity : Sulfonamide derivatives (e.g., Flumetsulam) exhibit agrochemical efficacy, whereas acetamide-linked triazoloquinazolines (e.g., 11e) are explored for medicinal applications .
- Synthetic Challenges : Thioacetamide formation requires careful control of reaction conditions to avoid oxidation or dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
